Cas no 75353-61-6 (3-amino-2-Quinolinemethanol)
3-amino-2-Quinolinemethanol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-Quinolinemethanol
- (3-aminoquinolin-2-yl)methanol
- SCHEMBL18583409
- 75353-61-6
-
- Inchi: 1S/C10H10N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6,11H2
- InChI Key: VVHZPAWIRZWBPU-UHFFFAOYSA-N
- SMILES: OCC1=C(C=C2C=CC=CC2=N1)N
Computed Properties
- Exact Mass: 174.079312947g/mol
- Monoisotopic Mass: 174.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 59.1Ų
3-amino-2-Quinolinemethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006811-5g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 5g |
$1366.80 | 2023-09-01 | |
| Alichem | A189006811-10g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 10g |
$2190.90 | 2023-09-01 | |
| Alichem | A189006811-25g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 25g |
$3450.50 | 2023-09-01 | |
| Chemenu | CM227164-1g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 1g |
$468 | 2021-08-04 | |
| Chemenu | CM227164-5g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 5g |
$1039 | 2021-08-04 | |
| Chemenu | CM227164-10g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 10g |
$1559 | 2021-08-04 | |
| Chemenu | CM227164-25g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 25g |
$2597 | 2021-08-04 | |
| Chemenu | CM227164-1g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 1g |
$468 | 2023-01-02 | |
| Chemenu | CM227164-5g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 5g |
$1039 | 2023-01-02 | |
| Chemenu | CM227164-10g |
(3-Aminoquinolin-2-yl)methanol |
75353-61-6 | 97% | 10g |
$1559 | 2023-01-02 |
3-amino-2-Quinolinemethanol Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 3-amino-2-Quinolinemethanol
3-Amino-2-Quinolinemethanol (CAS No. 75353-61-6): A Comprehensive Overview
3-Amino-2-Quinolinemethanol (CAS No. 75353-61-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 2-(aminomethyl)quinolin-3-ol, is a derivative of quinoline and possesses unique structural and chemical properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The molecular formula of 3-Amino-2-Quinolinemethanol is C10H11NO2, and its molecular weight is approximately 177.19 g/mol. The compound features a quinoline ring with an amino group attached to the methylene bridge, which imparts significant reactivity and functional versatility. The presence of the hydroxyl group further enhances its potential for forming hydrogen bonds, making it an attractive scaffold for the design of bioactive molecules.
In recent years, 3-Amino-2-Quinolinemethanol has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a lead compound in the development of novel antiparasitic agents. Research has shown that derivatives of this compound exhibit potent activity against various parasitic infections, including those caused by Plasmodium falciparum, the parasite responsible for malaria. A study published in the Journal of Medicinal Chemistry in 2021 reported that certain derivatives of 3-Amino-2-Quinolinemethanol demonstrated high efficacy in inhibiting the growth of P. falciparum at low micromolar concentrations.
Beyond antiparasitic activity, 3-Amino-2-Quinolinemethanol has also shown promise in the treatment of neurodegenerative diseases. A study conducted by researchers at the University of California, San Francisco, explored the neuroprotective effects of this compound and its derivatives. The results indicated that these compounds could effectively reduce oxidative stress and prevent neuronal cell death, making them potential candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
The synthetic accessibility of 3-Amino-2-Quinolinemethanol is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the condensation of 3-hydroxyquinoline with formaldehyde followed by reductive amination with ammonia. This approach allows for the facile preparation of gram quantities of the compound, facilitating large-scale studies and preclinical evaluations.
In addition to its therapeutic potential, 3-Amino-2-Quinolinemethanol has been investigated for its use as a fluorescent probe in biological systems. The quinoline ring provides strong fluorescence properties, which can be exploited for imaging applications. A recent study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could be used to visualize specific cellular processes, such as mitochondrial dynamics and protein-protein interactions.
The safety profile of 3-Amino-2-Quinolinemethanol is an important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that this compound exhibits low toxicity and good pharmacokinetic properties, making it suitable for further clinical evaluation. However, ongoing research is necessary to fully understand its long-term safety and efficacy in human subjects.
In conclusion, 3-Amino-2-Quinolinemethanol (CAS No. 75353-61-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, contributing to the advancement of drug discovery and healthcare innovation.
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